REACTION_SMILES
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[Cl:10][c:11]1[n:12][cH:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]1.[F:1][C:2]([CH:3]([CH3:4])[OH:5])([F:6])[F:7].[H-:8].[Na+:9].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[F:1][C:2]([CH:3]([CH3:4])[O:5][c:11]1[n:12][cH:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]1)([F:6])[F:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(Oc1ccc([N+](=O)[O-])cn1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |